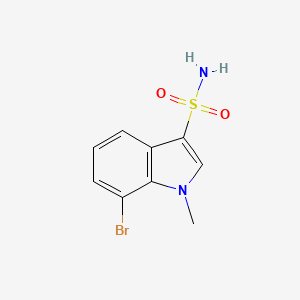
7-Bromo-1-methyl-indole-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1-methyl-indole-3-sulfonamide: is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a sulfonamide group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis begins with the bromination of 1-methyl-indole. This is typically achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Sulfonamidation: The brominated product is then subjected to sulfonamidation. This involves the reaction with a sulfonamide derivative, often in the presence of a base such as triethylamine or pyridine, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of 7-Bromo-1-methyl-indole-3-sulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex indole derivatives.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its role in enzyme inhibition and protein binding.
Medicine:
- Explored for its anticancer properties.
- Potential use in the treatment of neurological disorders.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-Bromo-1-methyl-indole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to the disruption of DNA synthesis and cell division, making it effective against certain bacteria and cancer cells.
類似化合物との比較
1-Methyl-indole-3-sulfonamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromo-indole-3-sulfonamide: Lacks the methyl group, affecting its solubility and interaction with biological targets.
7-Bromo-1-methyl-indole: Lacks the sulfonamide group, significantly altering its chemical properties and applications.
Uniqueness: 7-Bromo-1-methyl-indole-3-sulfonamide is unique due to the combined presence of the bromine, methyl, and sulfonamide groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H9BrN2O2S |
|---|---|
分子量 |
289.15 g/mol |
IUPAC名 |
7-bromo-1-methylindole-3-sulfonamide |
InChI |
InChI=1S/C9H9BrN2O2S/c1-12-5-8(15(11,13)14)6-3-2-4-7(10)9(6)12/h2-5H,1H3,(H2,11,13,14) |
InChIキー |
OUNQOIVMQJOJSP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C(=CC=C2)Br)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


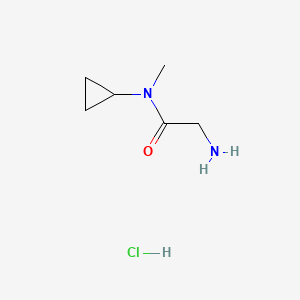

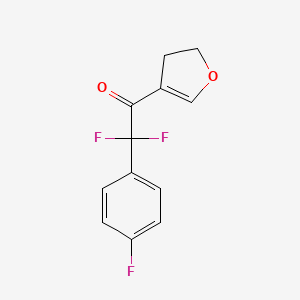
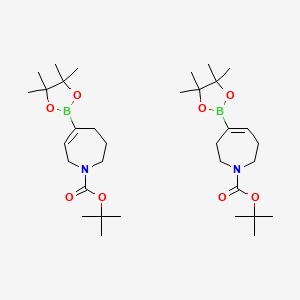
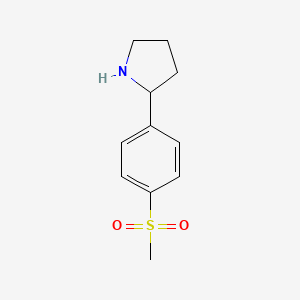

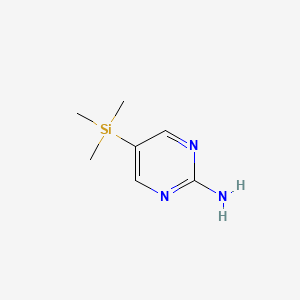
![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)
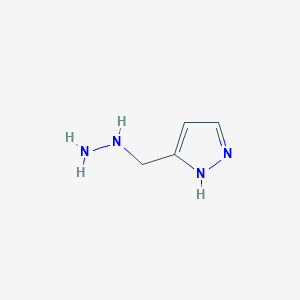
![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)

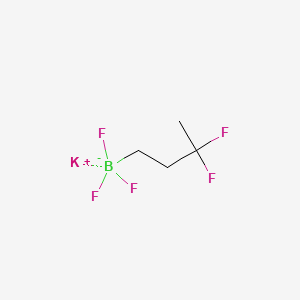
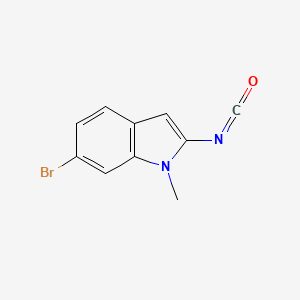
![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)
